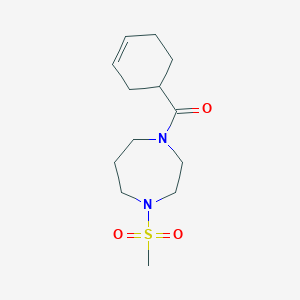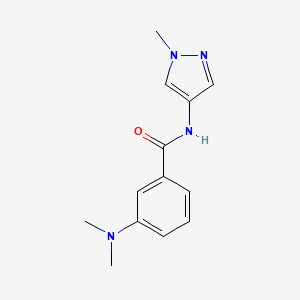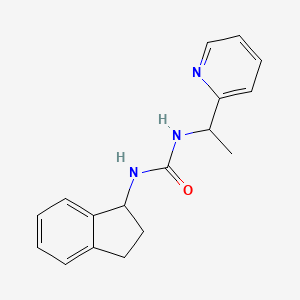![molecular formula C12H14F2N2OS B7526370 N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have potent inhibitory activity against several targets, including the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormone levels. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide inhibits the activity of 11β-HSD1 by binding to the active site of the enzyme, preventing the conversion of inactive cortisone to active cortisol. This results in a decrease in cortisol levels, which can have therapeutic effects in diseases such as diabetes and obesity. N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has also been shown to inhibit the activity of other enzymes, including the serine protease HtrA1, which is involved in cancer progression.
Biochemical and Physiological Effects:
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects, including a decrease in cortisol levels, inhibition of cancer cell growth, and anti-inflammatory and analgesic effects. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for 11β-HSD1 inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the development of N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide, including the evaluation of its efficacy in clinical trials for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to optimize its pharmacokinetic properties. Finally, the development of novel analogs of N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide may lead to the discovery of more potent and selective inhibitors of 11β-HSD1 and other targets.
Méthodes De Synthèse
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(difluoromethylsulfanyl)phenylamine, which is then reacted with pyrrolidine-1-carboxylic acid to yield N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide. The overall yield of this synthesis method is around 20%.
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2OS/c13-11(14)18-10-5-3-9(4-6-10)15-12(17)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYKCTRTVCJTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)


![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
